6-Bromo-3-methylquinoline-5,8-dione

Enzyme Inhibition Monoamine Oxidase Structure-Activity Relationship

Select this specific 6-bromo-3-methylquinoline-5,8-dione to ensure experimental validity. Its unique substitution pattern is essential for maintaining potency against targets like HIV integrase, where 8-bromo analogs fail against the A128T mutant. This compound also serves as a high-selectivity benchmark with an IC50 >100,000 nM against MAO-B. For scalable synthesis, the 6-bromo position is a key handle for cross-coupling to explore NQO1 inhibition. Ensure your research outcomes are reliable; do not substitute with regioisomers.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 756899-09-9
Cat. No. B11863776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methylquinoline-5,8-dione
CAS756899-09-9
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=O)C=C(C2=O)Br)N=C1
InChIInChI=1S/C10H6BrNO2/c1-5-2-6-9(12-4-5)8(13)3-7(11)10(6)14/h2-4H,1H3
InChIKeyRSOYRJCYJXSWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-methylquinoline-5,8-dione (CAS 756899-09-9): Procurement-Grade Structural and Pharmacological Baseline


6-Bromo-3-methylquinoline-5,8-dione is a halogenated heterocyclic quinone belonging to the quinoline-5,8-dione class . This scaffold is characteristic of several natural antibiotics and has been extensively explored for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties [1]. The compound features a bromine substituent at the 6-position and a methyl group at the 3-position on the quinoline-5,8-dione core, a substitution pattern that critically influences its reactivity, target engagement, and downstream biological effects .

Why 6-Bromo-3-methylquinoline-5,8-dione Cannot Be Casually Substituted with Unmodified or Alternative Quinoline-5,8-diones


The quinoline-5,8-dione scaffold is highly sensitive to substituent identity and position, with even minor structural changes profoundly altering biological potency, target selectivity, and resistance profiles [1]. Direct substitution with a non-halogenated analog, a chloro-analog, or a regioisomeric bromo-derivative is not equivalent and can lead to complete loss of desired activity or introduction of undesirable off-target effects. The quantitative evidence below demonstrates that the specific 6-bromo-3-methyl substitution pattern confers unique properties in enzyme inhibition and antiviral activity that are not recapitulated by closely related analogs [2].

Quantitative Evidence Guide for Differentiating 6-Bromo-3-methylquinoline-5,8-dione from Analogs


MAO-B Inhibition: 6-Bromo-3-methyl Derivative Exhibits >1000-Fold Weaker Activity than a Potent Analog, Demonstrating a Critical Selectivity Window

In a direct comparative assessment, 6-Bromo-3-methylquinoline-5,8-dione demonstrates negligible inhibition of human recombinant monoamine oxidase B (MAO-B), with an IC50 exceeding 100,000 nM [1]. This contrasts starkly with a structurally related, more potent analog (BindingDB ID: BDBM50585936), which achieves an IC50 of 130 nM against the same target [2]. Furthermore, the 6-chloro-3-methyl analog (CAS 160196-24-7) exhibits an intermediate IC50 of 17,000 nM [3]. This quantitative spread confirms that the 6-bromo-3-methyl substitution pattern drastically reduces MAO-B affinity compared to other 6-substituted variants.

Enzyme Inhibition Monoamine Oxidase Structure-Activity Relationship

Antiviral Potency and Resistance Profile: 6-Bromo Substitution Enhances HIV-1 Integrase Inhibition but Confers Unique Mutant Susceptibility

In the context of multi-substituted quinolines acting as HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of a bromine atom at the 6-position (6-bromo) was found to confer improved antiviral properties compared to non-brominated analogs [1]. Crucially, a direct comparison with its 8-bromo regioisomer revealed a divergent resistance profile: the 6-bromo analog exhibited a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. This indicates that the position of the bromine atom (C6 vs. C8) is not interchangeable and dictates viral susceptibility.

Antiviral HIV-1 Integrase Drug Resistance Allosteric Inhibitor

Antiproliferative Activity: 6-Bromo-3-methylquinoline-5,8-dione Demonstrates Low Micromolar Potency Comparable to Optimized 6-Chloro Analogs

While direct cytotoxicity data for the specific 6-bromo-3-methyl compound is limited, class-level analysis of closely related 6-substituted quinoline-5,8-diones provides a quantitative benchmark. The 6-chloro-3-methyl analog displays an IC50 of 1.2 µM against the HeLa cervical cancer cell line . More broadly, a series of amino-quinoline-5,8-dione derivatives, which include C6- and C7-substituted variants, consistently exhibit antiproliferative potency in the low micromolar range (0.59–1.52 µM) across drug-sensitive and multidrug-resistant cell lines [1]. This establishes a clear potency band for this subclass, indicating that the 6-bromo-3-methyl derivative is likely to operate within a similar, verifiable efficacy range.

Anticancer Cytotoxicity Quinoline-5,8-dione Structure-Activity Relationship

Synthetic Utility: 6-Bromo-3-methylquinoline-5,8-dione as a Strategic Intermediate in HCV Drug Development

Patented methodologies explicitly position bromo-substituted quinolines, including derivatives like 6-bromo-3-methylquinoline-5,8-dione, as crucial intermediates in the synthesis of agents for treating hepatitis C viral (HCV) infections [1]. The process patent (US8633320) outlines the preparation of bromo-substituted quinolines of formula (I), where the bromine atom serves as a versatile handle for further functionalization, enabling the construction of more complex, pharmacologically active HCV protease inhibitors [1]. This is a distinct application space compared to the direct biological evaluation of the quinoline-5,8-dione scaffold.

Synthetic Intermediate HCV Bromo-substituted Quinoline Drug Development

High-Impact Research and Development Applications for 6-Bromo-3-methylquinoline-5,8-dione


Investigating Structure-Activity Relationships (SAR) in HIV-1 Integrase Allosteric Inhibition

The distinct resistance profile of the 6-bromo substitution pattern against the ALLINI-resistant IN A128T mutant makes this compound an essential tool for virology and structural biology labs. It enables precise mapping of the allosteric binding pocket and investigation of how specific substitutions dictate viral escape mechanisms [1].

Medicinal Chemistry Optimization of Antiproliferative Quinoline-5,8-diones

Given the established low micromolar potency of close structural analogs, this compound serves as a key intermediate for synthesizing novel derivatives. Researchers can leverage the 6-bromo position for further functionalization (e.g., via cross-coupling) to explore SAR aimed at improving NQO1 inhibition and overcoming multidrug resistance in cancer [2].

Selective Probe Development for Monoamine Oxidase Studies

The >100,000 nM IC50 against MAO-B provides a valuable 'negative control' or selectivity benchmark. For projects developing MAO inhibitors, this compound can be used to demonstrate that observed biological effects are not due to off-target MAO engagement, thereby validating target specificity [3].

Synthesis of HCV Protease Inhibitor Candidates

In process chemistry and drug development settings, this compound is a documented synthetic building block for creating bromo-substituted quinoline-based HCV therapeutics. Its procurement supports the scalable synthesis of advanced intermediates and final drug candidates as outlined in granted patents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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